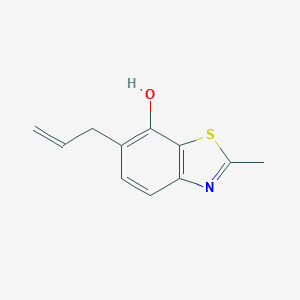
6-Allyl-2-methyl-1,3-benzothiazol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Allyl-2-methyl-1,3-benzothiazol-7-ol, also known as AMBOBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological activities. AMBOBT has been studied extensively for its potential use in drug development, as well as its use as a fluorescent probe for detecting biological molecules.
Applications De Recherche Scientifique
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been studied extensively for its potential applications in various fields, including drug development, bioimaging, and sensing. This compound has been shown to have anticancer properties, making it a promising candidate for the development of new cancer drugs. Additionally, this compound has been used as a fluorescent probe for detecting biological molecules, such as proteins and nucleic acids. This compound can also be used as a sensor for detecting metal ions, such as copper and zinc, which are important for biological processes.
Mécanisme D'action
The mechanism of action of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol is not fully understood, but it is believed to involve the inhibition of cancer cell growth through the induction of apoptosis. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has several advantages for use in lab experiments, including its ease of synthesis and its fluorescent properties, which make it a useful tool for detecting biological molecules. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the study of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, this compound could be used as a tool for studying the mechanisms of apoptosis and cell cycle regulation. Further research is needed to fully understand the potential applications of this compound and to develop new methods for its synthesis and use in biological systems.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including drug development, bioimaging, and sensing. Its ease of synthesis and fluorescent properties make it a useful tool for detecting biological molecules, and its anticancer properties make it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand the potential applications of this compound and to develop new methods for its synthesis and use in biological systems.
Méthodes De Synthèse
The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol involves the condensation of 2-aminothiophenol and allyl bromide in the presence of a base. The reaction yields this compound as a yellow powder, which can be purified by recrystallization. The synthesis of this compound is relatively simple and can be achieved through standard laboratory techniques.
Propriétés
Numéro CAS |
163299-44-3 |
|---|---|
Formule moléculaire |
C11H11NOS |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
2-methyl-6-prop-2-enyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3 |
Clé InChI |
JBTFTIFCYDVASK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
SMILES canonique |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
Synonymes |
7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



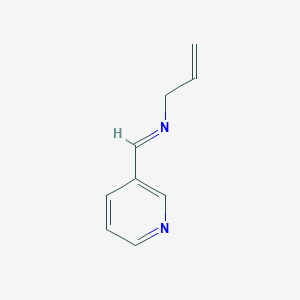





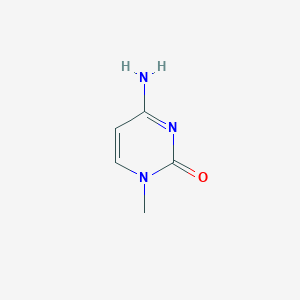
![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

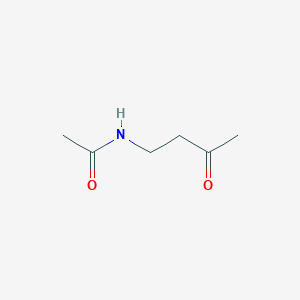
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)
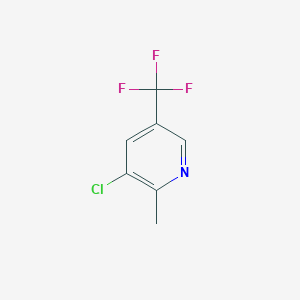
![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)
![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)